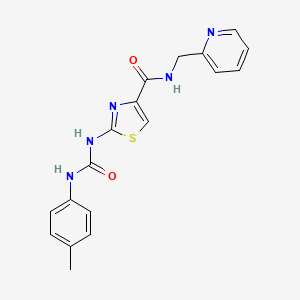

![molecular formula C13H12N4OS B2595313 N-(Benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazol-5-carboxamid CAS No. 1013809-12-5](/img/structure/B2595313.png)

N-(Benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazol-5-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are heterocyclic organic compounds that possess a wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . They have been used in the treatment of various diseases, including cancer, bacterial infections, convulsions, diabetes, and fungal infections .

Synthesis Analysis

The synthesis of benzothiazole derivatives has received much attention. A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . .Chemical Reactions Analysis

The reaction between benzo[d]thiazol-2-amine and flurbiprofen resulted in the formation of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .Wissenschaftliche Forschungsanwendungen

Antituberkulose-Aktivität

Jüngste Studien haben die Synthese neuer Benzothiazol-Derivate für ihr Potenzial zur Behandlung von Tuberkulose hervorgehoben. Es wurde festgestellt, dass die fragliche Verbindung eine inhibitorische Aktivität gegen Mycobacterium tuberculosis aufweist. Die Synthesewege umfassen Diazo-Kupplung, Knoevenagel-Kondensation und andere Techniken, wobei molekulare Docking-Studien eine potente Hemmung des Zielproteins DprE1 nahelegen .

Antibakterielle Anwendungen

Benzothiazol-Derivate, einschließlich unserer Verbindung von Interesse, wurden synthetisiert und auf ihre antibakteriellen Eigenschaften hin untersucht. Diese Verbindungen zeigten eine variable Aktivität gegen grampositive und gramnegative Bakterienstämme, wobei einige Derivate eine vielversprechende Aktivität gegen Staphylococcus aureus zeigten .

Landwirtschaftliche Anwendungen

In der Landwirtschaft werden Benzothiazol-Derivate wegen ihrer antibakteriellen Eigenschaften erforscht, um Nutzpflanzen vor bakteriellen Infektionen zu schützen. Die Derivate der Verbindung wurden auf ihre Wirksamkeit gegen verschiedene Bakterienstämme getestet, die Pflanzen schädigen .

Industrielle Anwendungen

Im Industriesektor werden Benzothiazol-Verbindungen wegen ihrer antibakteriellen Eigenschaften bei der Herstellung von Produkten eingesetzt, die Sterilität erfordern oder anfällig für bakterielle Kontamination sind. Die Derivate der Verbindung wurden unter milderen Reaktionsbedingungen synthetisiert, was auf ein Potenzial für die großtechnische Produktion hindeutet .

Umweltanwendungen

Obwohl spezifische Umweltanwendungen für diese Verbindung nicht direkt gefunden wurden, werden Benzothiazol-Derivate im Allgemeinen aufgrund ihrer mikrobiellen Aktivität für ihre Rolle in Umwelt-Bioremediationsverfahren in Betracht gezogen .

Biochemische Forschung

In der biochemischen Forschung dient die Verbindung als Gerüst für die Entwicklung neuer Moleküle mit potenziellen biologischen Aktivitäten. Ihre Derivate werden in der Untersuchung verschiedener biochemischer Pfade und als Sonden in Experimenten der Molekularbiologie verwendet .

Materialwissenschaft

Benzothiazol-Derivate werden auf ihre potenzielle Verwendung in der Materialwissenschaft untersucht, insbesondere bei der Entwicklung neuer Farbstoffe und Pigmente. Die Derivate der Verbindung wurden zur Herstellung heterocyclischer Azofarbstoffe verwendet, was ihre Nützlichkeit in der Materialsynthese zeigt .

Optische Materialien

Die Derivate der Verbindung wurden auf ihr Potenzial als optische Materialien untersucht. Ihre strukturellen Eigenschaften werden mit Techniken wie Röntgenbeugung und Hirshfeld-Oberflächenanalyse analysiert, die für die Entwicklung von Materialien mit spezifischen optischen Eigenschaften entscheidend sind .

Wirkmechanismus

Target of Action

The primary target of the compound N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response as they convert arachidonic acid into prostaglandins .

Mode of Action

N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide affects the arachidonic acid pathway. By inhibiting the COX enzymes, it prevents the formation of prostaglandins, which are key mediators of inflammation . The downstream effects of this include a reduction in inflammation and associated symptoms.

Pharmacokinetics

The compound’s effectiveness in inhibiting cox enzymes suggests it has sufficient bioavailability to reach its target sites .

Result of Action

The molecular and cellular effects of N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide’s action include the inhibition of COX enzymes and a subsequent decrease in the production of prostaglandins . This results in a reduction of inflammation and associated symptoms.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. For instance, the compound’s effectiveness can be influenced by factors such as pH and temperature . .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby modulating biochemical processes. For instance, it interacts with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide binds to certain proteins, altering their conformation and function, which can lead to changes in cellular signaling pathways .

Cellular Effects

The effects of N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . Furthermore, N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their function. For instance, it binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can lead to sustained inhibition of inflammatory pathways and prolonged anti-cancer effects in vitro and in vivo .

Dosage Effects in Animal Models

The effects of N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities, without significant toxicity . At higher doses, N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications .

Metabolic Pathways

N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and potential side effects .

Transport and Distribution

The transport and distribution of N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Additionally, binding proteins such as serum albumin can influence the distribution and localization of N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide within the body. These interactions affect the compound’s pharmacokinetics and pharmacodynamics, determining its therapeutic potential.

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-8-7-10(17(2)16-8)12(18)15-13-14-9-5-3-4-6-11(9)19-13/h3-7H,1-2H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIIMJQQOYGWFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]imidazole-4-carboxylic acid](/img/structure/B2595234.png)

![Methyl 2-{[6-chloro-2-(dimethylamino)-4-pyrimidinyl]sulfanyl}benzenecarboxylate](/img/structure/B2595237.png)

![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2595239.png)

![6-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)hexanoic acid](/img/structure/B2595240.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2595242.png)

![(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2595246.png)

![1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2595247.png)

![1'-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2595250.png)

![7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2595252.png)